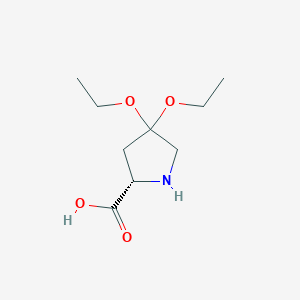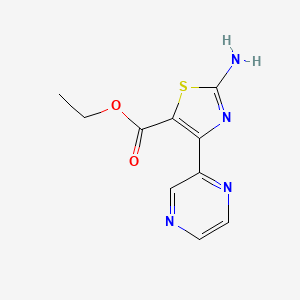
5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid is a heterocyclic compound that combines the structural features of oxazole and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid typically involves the condensation of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
化学反応の分析
Types of Reactions
5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form oxazolines.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, oxazolines, and various substituted thiophene derivatives .
科学的研究の応用
5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid has several applications in scientific research:
作用機序
類似化合物との比較
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog that lacks the oxazole ring.
Oxazole derivatives: Compounds that contain the oxazole ring but lack the thiophene moiety.
Thiazole derivatives: Compounds that contain a thiazole ring, which is structurally similar to oxazole.
Uniqueness
5-(Dimethyl-1,2-oxazol-4-YL)thiophene-2-carboxylic acid is unique due to the combination of oxazole and thiophene rings in its structure. This dual-ring system imparts distinct chemical and biological properties that are not observed in simpler analogs .
特性
分子式 |
C10H9NO3S |
|---|---|
分子量 |
223.25 g/mol |
IUPAC名 |
5-(3,5-dimethyl-1,2-oxazol-4-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3S/c1-5-9(6(2)14-11-5)7-3-4-8(15-7)10(12)13/h3-4H,1-2H3,(H,12,13) |
InChIキー |
CBPINHGPYTYPCU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)C2=CC=C(S2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)





methanol](/img/structure/B13155118.png)
![6-(4-(3-Phenylpropyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13155133.png)



![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
